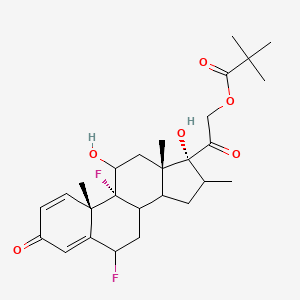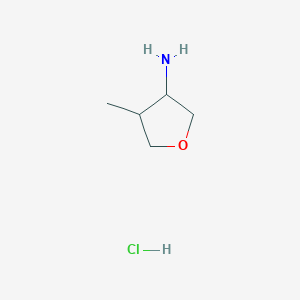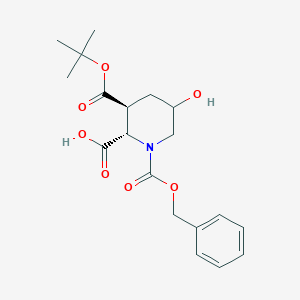![molecular formula C19H24O6 B14797338 [(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This reaction is photo-dependent and can be completed in less than 15 minutes under ultraviolet light. The reaction conditions involve the use of pure Tagitinin C, which is readily available from Tithonia diversifolia .
Industrial Production Methods: Scaling up the photocyclization process has demonstrated a 100% yield of Tagitinin F. The isolation of Tagitinin F from a UV-irradiated extract is significantly higher compared to non-UV-irradiated extracts .
化学反应分析
Types of Reactions: Tagitinin F undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
科学研究应用
Tagitinin F has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
作用机制
Tagitinin F exerts its effects primarily through the inhibition of nuclear factor-kappa B, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, Tagitinin F reduces the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor alpha . This mechanism is particularly effective in reducing inflammation without inducing apoptosis in neutrophils .
相似化合物的比较
- Tagitinin A
- Tagitinin C
- Tirotundin
Comparison: Tagitinin F is unique among its counterparts due to its ability to decrease the secretion of inflammatory products by neutrophils without inducing apoptosis. While Tagitinin A and Tagitinin C also exhibit anti-inflammatory properties, they do not possess the same level of specificity and efficacy as Tagitinin F . Tirotundin, another sesquiterpene lactone, has shown cytotoxic activity against leukemia cells, but its anti-inflammatory properties are not as pronounced as those of Tagitinin F .
属性
分子式 |
C19H24O6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/t13?,14?,15?,18-,19+/m1/s1 |
InChI 键 |
XJUPOHKZSDZNBE-PHDYLPMUSA-N |
手性 SMILES |
CC1=CC2C(C(C[C@]3(C=C[C@@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
规范 SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)



![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)


